molecular formula C15H15NO3 B5071575 methyl 5-acetyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

methyl 5-acetyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B5071575
M. Wt: 257.28 g/mol
InChI Key: UPMKKHLUAFZLBT-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This particular compound features an acetyl group at the 5-position, a methyl group at the 2-position, and a phenyl group at the 4-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-methyl-1H-pyrrole-3-carboxylate as the starting material.

  • Acetylation: The pyrrole ring undergoes acetylation at the 5-position using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

  • Purification: The final product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation at the methyl group to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the acetyl group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrrole nitrogen, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: this compound carboxylic acid.

  • Reduction: this compound alcohol.

  • Substitution: Various N-alkylated pyrrole derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: It is used in the development of new drugs, particularly those targeting inflammatory and cancerous conditions.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 5-acetyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Methyl 2,4-dimethyl-5-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydrobenzo[2,3-d]pyrimidin-2-yl)sulfonyl]acetate

  • Methyl 5-acetyl-1H-pyrazole-3-carboxylate

Uniqueness: Methyl 5-acetyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which influences its reactivity and biological activity

Properties

IUPAC Name

methyl 5-acetyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-9-12(15(18)19-3)13(14(16-9)10(2)17)11-7-5-4-6-8-11/h4-8,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMKKHLUAFZLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C(=O)C)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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